Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these, 6-Bromo-2-chloro-4-methylquinazoline and its analogs have been studied for their potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in the proliferation of cancer cells. These compounds have also been evaluated for their antibacterial properties and as intermediates in the synthesis of anticancer drugs1256.
The synthesis of 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives has shown significant cytotoxicity against HeLa cells, with some compounds exhibiting greater activity than Gefitinib, a known EGFR-TK inhibitor. These findings suggest the potential of these compounds as anticancer agents, particularly in targeting cancers that overexpress EGFR1.
A novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been synthesized and assessed for its antibacterial activity. The crystal structure analysis of this compound provides insights into the molecular interactions that could be responsible for its antibacterial properties, making it a candidate for further evaluation as an antibacterial agent2.
6-Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline and 6-(bromomethyl)-2-methylquinazolin-4(3H)-one have been identified as key intermediates in the synthesis of drugs that inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The efficient synthesis of these intermediates is crucial for the development of first-line drugs for treating colon and rectal cancers56.
The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents has been explored, leading to the formation of derivatives with potential biological activity. This reactivity opens up possibilities for the development of new pharmacologically active compounds7.
The synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline has demonstrated effectiveness as an inhibitor of lung cancer cell proliferation. The crystal structure and biological activity studies of this compound provide a foundation for its potential use in lung cancer treatment9.
Direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one has yielded 6-iodo/bromo derivatives, which have been used to synthesize Schiff bases. These new derivatives have been studied for their bioactivity, suggesting their applicability in the development of novel therapeutic agents10.
The compound is synthesized from 4-methylquinazoline through bromination and chlorination processes. As a quinazoline derivative, it belongs to a larger family of heterocyclic compounds that are characterized by their fused benzene and pyrimidine rings. Quinazolines are known for their roles in various biological activities, including antimicrobial and anticancer properties, making them significant in pharmaceutical research.
The synthesis of 6-Bromo-2-chloro-4-methylquinazoline typically involves several steps:
A common synthetic route involves reacting 4-methylquinazoline with bromine and chlorine in a solvent such as dichloromethane or acetonitrile under reflux conditions to ensure complete halogenation. The reaction temperatures are generally maintained between 50°C and 80°C to optimize yield and minimize side reactions.
In industrial settings, the synthesis follows similar routes but utilizes larger quantities of reagents and optimized conditions for higher yield and purity. Purification methods such as crystallization or distillation are employed post-synthesis to isolate the final product.
The molecular structure of 6-Bromo-2-chloro-4-methylquinazoline features a quinazoline core with specific substituents that influence its chemical properties:
The presence of halogen substituents (bromo and chloro) significantly affects the electronic properties of the molecule, enhancing its reactivity in various chemical reactions. The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and the spatial orientation of substituents .
6-Bromo-2-chloro-4-methylquinazoline is involved in various chemical reactions:
The products formed from these reactions depend on specific reagents used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions may lead to biaryl derivatives.
The mechanism of action for 6-Bromo-2-chloro-4-methylquinazoline primarily involves its interaction with biological targets:
Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as HeLa cells. This suggests that modifications to the structure can enhance its pharmacological efficacy against specific targets .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
6-Bromo-2-chloro-4-methylquinazoline has several significant applications:
The compound is systematically named as 6-bromo-2-chloro-4-methylquinazoline according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules [3] [7]. This name precisely defines the positions of the three substituents on the quinazoline heterocyclic core: a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 4. The molecular formula is C₉H₆BrClN₂, with a molecular weight of 257.51 g/mol [3] [8]. This formula accounts for the elemental composition of nine carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms. The presence of halogens (bromine and chlorine) contributes significantly to the molecular weight (approximately 61% combined mass contribution), which influences physical properties such as density and boiling point [3].
The core quinazoline structure consists of a bicyclic system featuring a benzene ring fused with a pyrimidine ring. Positional numbering follows standard conventions where the pyrimidine nitrogen atoms are at positions 1 and 3, with fusion occurring between bonds 4a-8a and 5-10a [7]. The methyl substituent at position 4 is directly bonded to a carbon atom in the electron-deficient pyrimidine ring, while the halogen atoms at positions 2 and 6 are attached to carbon atoms in the electron-rich benzene ring. This arrangement creates distinctive electronic properties that influence both reactivity and intermolecular interactions.
Table 1: Fundamental Molecular Properties of 6-Bromo-2-chloro-4-methylquinazoline
Property | Value | Source |
---|---|---|
IUPAC Name | 6-Bromo-2-chloro-4-methylquinazoline | [3] [7] |
CAS Registry Number | 175724-46-6 | [3] [8] |
Molecular Formula | C₉H₆BrClN₂ | [3] [7] |
Molecular Weight | 257.51 g/mol | [3] [8] |
SMILES Representation | CC1=NC(Cl)=NC2=CC=C(Br)C=C12 | [8] |
InChI Key | RBCVTTGAFBHALI-UHFFFAOYSA-N | [4] [7] |
While explicit spectroscopic data for 6-bromo-2-chloro-4-methylquinazoline is not fully detailed in the provided sources, fundamental characterization is available through canonical identifiers and predicted properties. The compound has been characterized by proton nuclear magnetic resonance (¹H NMR), which would typically show distinct aromatic proton signals between δ 7.5-9.0 ppm corresponding to the three protons on the benzene ring (positions 5, 7, and 8) [1] [3]. The methyl group at position 4 would appear as a singlet around δ 2.7 ppm due to the electron-withdrawing effect of the adjacent nitrogen atoms. The absence of symmetry in the molecule suggests all aromatic protons would exhibit unique chemical shifts and coupling patterns.
Mass spectrometry analysis would display a characteristic molecular ion peak at m/z 256/258/260 with the expected 1:1:1 intensity ratio for the [M]⁺ cluster due to the natural isotopic abundance patterns of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in 3:1 ratio) [3]. The base peak would likely result from fragmentation patterns involving loss of the chlorine atom (M-35) or cleavage of the C-Br bond.
Infrared spectroscopy would reveal key absorption bands including C-H aromatic stretching between 3000-3100 cm⁻¹, C-H aliphatic stretching for the methyl group around 2900 cm⁻¹, C=N stretching within the quinazoline ring between 1600-1580 cm⁻¹, and C-Cl/C-Br stretching vibrations in the 700-500 cm⁻¹ region [1]. The absence of carbonyl absorption distinguishes this structure from quinazolinone derivatives. The InChI code (InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3) provides a complete structural descriptor that encodes connectivity, stereochemical information, and tautomeric properties [4] [7].
Although specific X-ray crystallographic data for 6-bromo-2-chloro-4-methylquinazoline is not explicitly provided in the search results, its crystalline nature is confirmed by commercial sources listing it as a powder with defined storage temperature requirements (4°C) [4] [5]. The predicted density is 1.667 g/cm³, indicating a tightly packed crystal lattice typical of polyhalogenated heterocycles [3]. The boiling point is estimated at 319.6±24.0°C, suggesting significant intermolecular forces in the solid state, likely involving π-stacking interactions and halogen bonding [3].
Related quinazoline derivatives exhibit characteristic crystal packing patterns driven by halogen interactions. The bromine atom at position 6 could potentially form type II halogen bonds (C-Br⋯N) with the electron-deficient pyrimidine nitrogen of adjacent molecules [9]. The chloro substituent at position 2 might participate in weaker Cl⋯Cl contacts or Cl⋯π interactions. The methyl group at position 4 offers limited hydrogen-bonding capability through C-H⋯N interactions. These intermolecular forces collectively influence crystal morphology, melting behavior, and solubility characteristics. The pKa value is predicted to be 0.18±0.30, indicating very weak basicity consistent with the electron-withdrawing nature of the halogen substituents [3].
6-Bromo-2-chloro-4-methylquinazoline exhibits distinct structural and electronic differences compared to other quinazoline derivatives, which significantly impact its chemical behavior and applications. Unlike quinazolin-4(3H)-ones that feature a carbonyl group at position 4, this compound possesses a methyl group, substantially altering its electronic properties and reactivity [10]. The methyl group increases electron density at position 4, making it less electrophilic than carbonyl-containing analogs but offering different pathways for functionalization through benzylic activation.
The halogen substitution pattern at positions 2 and 6 creates unique reactivity relative to mono-halogenated or non-halogenated quinazolines. Position 2 is activated for nucleophilic aromatic substitution due to the adjacent nitrogen atom and electron-withdrawing effect of the bromine at position 6. Position 6 bromine participates effectively in cross-coupling reactions, as demonstrated in the synthesis of adenosine A₂A receptor antagonists where bromo-substituted quinazolines serve as key intermediates [6]. This is exemplified by 6-bromo-4-(furan-2-yl)quinazolin-2-amine, a potent A₂A receptor antagonist (Kᵢ = 20 nM) synthesized from bromo-chloro precursors similar to 6-bromo-2-chloro-4-methylquinazoline [6].
Table 2: Comparative Analysis of Quinazoline Derivatives with Different Substituents
Quinazoline Derivative | Position 2 | Position 4 | Position 6 | Key Properties/Applications |
---|---|---|---|---|
6-Bromo-2-chloro-4-methylquinazoline | Cl | CH₃ | Br | Synthetic intermediate; halogen bond donor; cross-coupling substrate [3] [6] |
Quinazolin-4(3H)-one | Variable | =O | Variable | Hydrogen-bonding capability; biological activity [2] [10] |
2-Aminoquinazoline | NH₂ | Variable | Variable | Hydrogen-bond donor/acceptor; medicinal chemistry scaffold [6] |
Unsubstituted quinazoline | H | H | H | Minimal steric hindrance; limited reactivity |
Compared to 6-fluoro- or 6-methoxyquinazoline derivatives, the 6-bromo substituent offers superior reactivity in transition metal-catalyzed cross-coupling reactions due to the relatively lower bond dissociation energy of C-Br compared to C-F and the better leaving group ability of bromide versus methoxide [6]. The presence of both bromo and chloro substituents creates orthogonal reactivity: the chloro group at position 2 undergoes nucleophilic substitution preferentially over the bromo group at position 6 due to greater activation by the adjacent nitrogen atom [6]. This differential reactivity enables sequential functionalization strategies that are not feasible with symmetric dihalogenated quinazolines.
The methyl group at position 4 distinguishes this compound from 4-phenylquinazolines or 4-aminoquinazolines that exhibit different electronic and steric profiles. While 4-phenyl derivatives benefit from extended π-conjugation, the methyl group offers enhanced stability against oxidation compared to 4-hydroquinazolines and provides opportunities for further functionalization via radical bromination or oxidation to aldehyde/carboxylic acid derivatives [10]. These structural features establish 6-bromo-2-chloro-4-methylquinazoline as a versatile building block in medicinal chemistry and materials science, particularly for developing targeted biological probes and receptor antagonists [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3